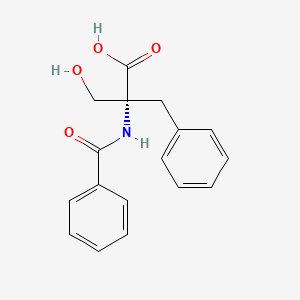
(R)-2-Benzamido-2-benzyl-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its benzamido and benzyl groups attached to a hydroxypropanoic acid backbone, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid typically involves the condensation of benzylamine with benzoyl chloride to form benzamide, followed by the addition of benzyl bromide to introduce the benzyl group. The final step involves the hydroxylation of the propanoic acid backbone using a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. The use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to facilitate the direct condensation of benzoic acids and amines under ultrasonic irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzoylpropanoic acid.
Reduction: Formation of 2-amino-2-benzyl-3-hydroxypropanoic acid.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is utilized to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the stereochemistry of enzymatic reactions .
Medicine
In medicine, ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-value products .
Mécanisme D'action
The mechanism of action of ®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with active sites of enzymes, while the benzyl group provides hydrophobic interactions. These interactions facilitate the binding of the compound to its target, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Hydroxybutyric acid: Another chiral hydroxy acid used in industrial and health applications.
Benzimidazole derivatives: Compounds with similar benzamido groups, used in various therapeutic applications.
Uniqueness
®-2-Benzamido-2-benzyl-3-hydroxypropanoic acid is unique due to its combination of benzamido and benzyl groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
(2R)-2-benzamido-2-benzyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/t17-/m1/s1 |
Clé InChI |
LKEOXPPWIMAHCM-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



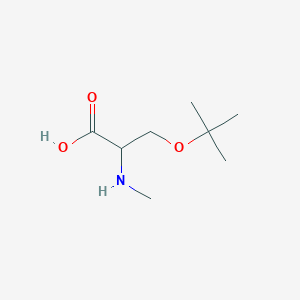
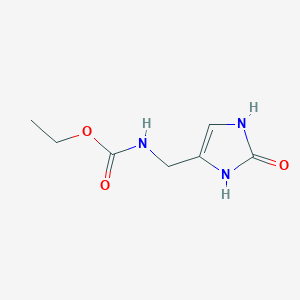
![3-(2-amino-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B12830633.png)
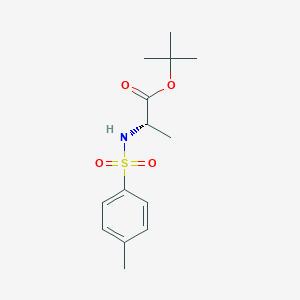
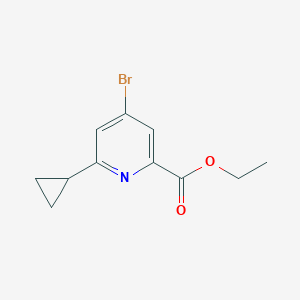
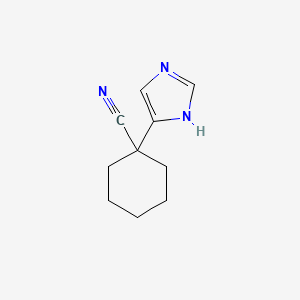




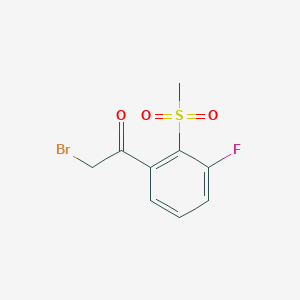
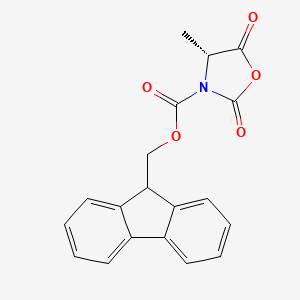
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)
